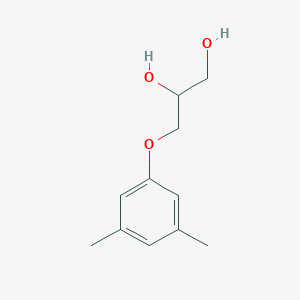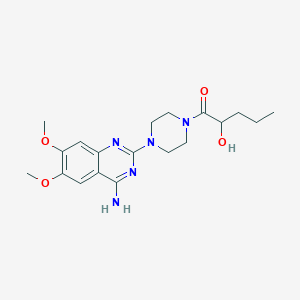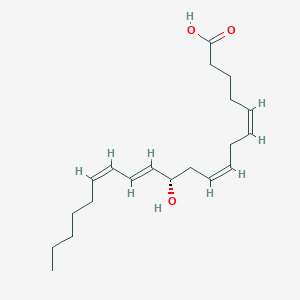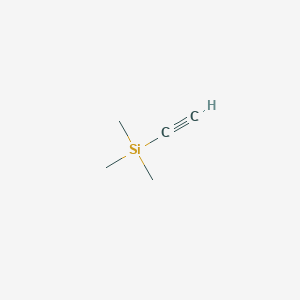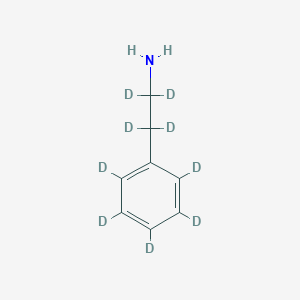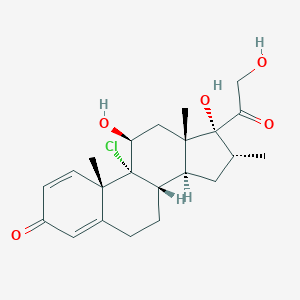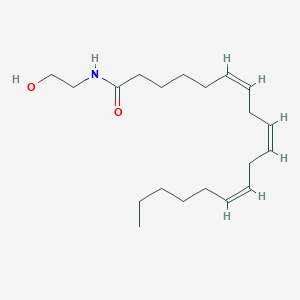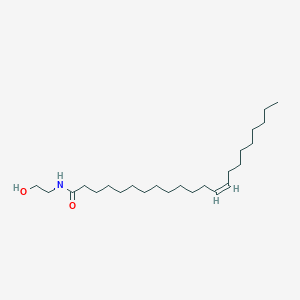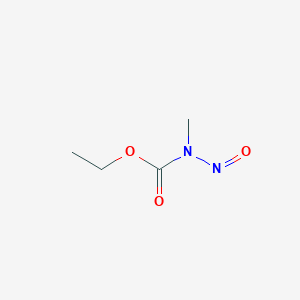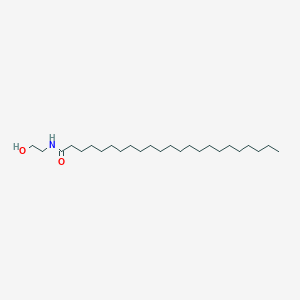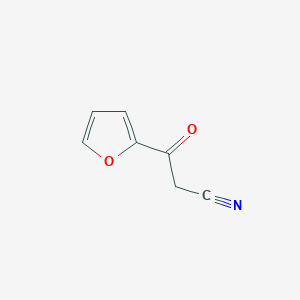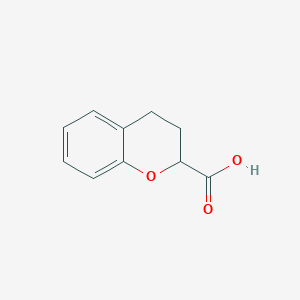
Chromane-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromane-2-carboxylic acid and its derivatives can be achieved through various synthetic routes that involve complex reactions and catalysts. For example, the synthesis and properties of thiochromones, a closely related category, involve the integration of methods that result in compounds with diverse substituents and biological activities. These methods highlight the chemical reactivity and the potential for producing functionalized derivatives with specific electronic groups, enhancing their applicability in various fields (Sosnovskikh, 2018).
Wissenschaftliche Forschungsanwendungen
Stereochemistry of Chiral 2-Substituted Chromanes
- Scientific Field : Organic Chemistry .
- Application Summary : Chiral 2-substituted chromanes, which include chromane-2-carboxylic acids, are important substructures in organic synthesis and appear in numerous natural products . They are used in the study of specific optical rotations (SORs) and stereochemistry .
- Methods of Application : The correlation between SORs and the stereochemistry at C2 of chiral 2-substituted chromanes was investigated through data mining, quantum-chemical calculations using density functional theory (DFT), and mechanistic analyses .
Rhodium-Catalyzed Chemo- and Enantioselective Hydrogenation
- Scientific Field : Organic Chemistry .
- Application Summary : Chromane-2-carboxylic acids are used in the rhodium-catalyzed highly chemo- and enantioselective hydrogenation . This process provides a wide range of enantiopure chromanone-2-carboxylic acids .
- Methods of Application : The carboxylic group in the substrate plays a vital role in the hydrogenation process . The enantio-induction mode was elucidated by DFT calculation .
- Results : The hydrogenation of chromone-2-carboxylic acids was successfully established for the first time, providing a wide range of enantiopure chromanone-2-carboxylic acids with excellent results (up to 97% yield and 99% ee) and high efficiency (up to 10,000 TON) .
Synthesis of 4-Quinazolinones as Rho Kinase Inhibitors
- Scientific Field : Medicinal Chemistry .
- Application Summary : Chromane-2-carboxylic Acid is used in the synthesis of 4-quinazolinones as Rho kinase inhibitors . These inhibitors have potential applications towards glaucoma, hypertension and spinal cord injuries .
Preparation of Chromanyl-Benzamidazoles as Anti-Bacterial Compounds
- Scientific Field : Medicinal Chemistry .
- Application Summary : Chromane-2-carboxylic Acid is also used in the preparation of chromanyl-benzamidazoles . These compounds have potential anti-bacterial properties .
Development of New Chromone Derivatives
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Chromone derivatives, including Chromane-2-carboxylic Acid, possess a spectrum of biological activities . Chromone has been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .
- Results : Chromone derivatives have shown promising anticancer, antiviral, antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory potential . They also display anti-inflammatory, antiallergenic, and antiulcer properties .
Synthesis of Dihydrobenzopyrans
Safety And Hazards
Chromane-2-carboxylic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Zukünftige Richtungen
Chromane-2-carboxylic acid has been recognized as a privileged structure for new drug invention and development . The substitution pattern of the chromone scaffold determines different types of biological activities . The main aim is to highlight the diversified pharmacological activities exhibited by chromone hybrid molecules during the last eight to ten years .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLFCQJQOIZMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369080, DTXSID90901552 | |
| Record name | Chromane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_683 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromane-2-carboxylic acid | |
CAS RN |
51939-71-0 | |
| Record name | Chromane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

